Product packaging for 3-Hydroxy-8-methylxanthine(Cat. No.:CAS No. 22888-28-4)

3-Hydroxy-8-methylxanthine

Cat. No.: B12775821
CAS No.: 22888-28-4
M. Wt: 182.14 g/mol
InChI Key: RFUAVAOIZVCQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-8-methylxanthine is a chemical compound belonging to the class of methylxanthines . Methylxanthines are purine-based phytochemicals found in common products like coffee, tea, and chocolate, with well-documented physiological effects . As a research chemical, this derivative provides a valuable tool for investigating the structure-activity relationships of xanthine compounds. Researchers are exploring methylxanthines for potential applications in diverse areas, including neurodegenerative and respiratory diseases, diabetes, and cancer . The broader methylxanthine class is known to act through several mechanisms, such as nonselective antagonism of adenosine receptors (subtypes A1, A2, and A3) and inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels . These mechanisms underpin their bronchodilatory, stimulatory, and anti-inflammatory effects observed in research settings . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O3 B12775821 3-Hydroxy-8-methylxanthine CAS No. 22888-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22888-28-4

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

3-hydroxy-8-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C6H6N4O3/c1-2-7-3-4(8-2)10(13)6(12)9-5(3)11/h13H,1H3,(H,7,8)(H,9,11,12)

InChI Key

RFUAVAOIZVCQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=O)N2O

Origin of Product

United States

Advanced Synthetic Strategies for 3 Hydroxy 8 Methylxanthine and Analogous Xanthine Derivatives

Chemical Synthesis Methodologies for the Xanthine (B1682287) Coreingentaconnect.comnih.govnih.gov

The construction of the foundational xanthine ring system is a critical first step in the synthesis of its derivatives. The most established and versatile approach is the Traube purine (B94841) synthesis, which involves the sequential assembly of the pyrimidine (B1678525) and imidazole (B134444) rings. nih.govwikipedia.org

The Traube synthesis typically begins with the formation of a 6-aminouracil (B15529) derivative, which serves as the pyrimidine precursor for the xanthine core. nih.govbiointerfaceresearch.com This is achieved through a key condensation reaction.

A common method involves the condensation of a substituted urea (B33335) with cyanoacetic acid, often in the presence of a dehydrating agent like acetic anhydride, to yield a cyanoacetyl urea intermediate. biointerfaceresearch.com Subsequent treatment of this intermediate with an alkali, such as sodium hydroxide, induces ring closure to form the 6-aminouracil ring. biointerfaceresearch.com The choice of the starting urea (monosubstituted or disubstituted) can pre-determine the substituents at the N-1 and N-3 positions of the final xanthine product. biointerfaceresearch.com

This 6-aminouracil is then converted into a crucial intermediate, a 5,6-diaminouracil (B14702), which is primed for the subsequent imidazole ring formation. This conversion is typically a two-step process:

Nitrosation: The 6-aminouracil is treated with sodium nitrite (B80452) in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the C-5 position, forming a 6-amino-5-nitrosouracil. nih.govbiointerfaceresearch.com

Reduction: The nitroso group is then reduced to an amino group, commonly through catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst) or with a chemical reducing agent like sodium dithionite, to yield the 5,6-diaminouracil. nih.govbiointerfaceresearch.com

StepReactantsKey IntermediatePurpose
1 Substituted Urea + Cyanoacetic AcidCyanoacetyl ureaFormation of the acyclic precursor.
2 Cyanoacetyl urea + Alkali (e.g., NaOH)6-AminouracilCyclization to form the pyrimidine ring.
3 6-Aminouracil + Sodium Nitrite/Acid6-Amino-5-nitrosouracilIntroduction of a nitrogen function at C-5.
4 6-Amino-5-nitrosouracil + Reducing Agent5,6-DiaminouracilFormation of the key precursor for imidazole ring closure.

The final and critical step in forming the xanthine scaffold is the closure of the imidazole ring by reacting the 5,6-diaminouracil intermediate with a one-carbon source. nih.gov The choice of this reagent determines whether the C-8 position of the resulting xanthine is substituted or unsubstituted.

For 8-Unsubstituted Xanthines: Reagents like formic acid or triethyl orthoformate are commonly used. asianpubs.orgnih.gov The reaction with triethyl orthoformate, while effective, can suffer from long reaction times due to the poor solubility of the precursors. asianpubs.org To overcome this, microwave-assisted procedures have been developed, which significantly shorten reaction times and improve yields, even on a gram scale. asianpubs.orgasianpubs.org

For 8-Substituted Xanthines: A variety of reagents can be employed.

Carboxylic Acids/Derivatives: Condensation with a carboxylic acid (often requiring a coupling agent) or an acid chloride leads to an intermediate amide at the N-5 position, which then cyclizes upon heating or treatment with alkali to form the 8-substituted xanthine. nih.govbiointerfaceresearch.com

Aldehydes: Reaction with an aldehyde forms an imine (Schiff base) intermediate. This intermediate then undergoes oxidative cyclization to yield the final product. nih.govbiointerfaceresearch.com Various oxidizing agents, including ferric chloride or diethyl azodicarboxylate, can be used for this step. biointerfaceresearch.com

The development of microwave-assisted organic synthesis has provided a powerful tool for accelerating these ring-closure reactions, making the synthesis of both 8-substituted and unsubstituted xanthines faster and more efficient. nih.gov

Regioselective Derivatization Approaches

With the xanthine core assembled, further functionalization can be achieved through regioselective reactions, targeting specific positions on the scaffold to modulate biological activity. researchgate.netnih.gov

The C-8 position is a key site for derivatization, as substituents here significantly influence the compound's interaction with biological targets like adenosine (B11128) receptors. nih.govnih.gov As mentioned previously, the most direct method for 8-substitution is through the cyclization of a 5,6-diaminouracil with an appropriate carbonyl-containing compound. nih.gov

However, for introducing more complex or sensitive functionalities, post-synthesis modification of a pre-formed xanthine is often preferred. This typically involves modern cross-coupling reactions starting from an 8-haloxanthine, such as 8-bromoxanthine (B49285) or 8-chloroxanthine. nih.gov These precursors can be prepared by halogenating the corresponding xanthine.

Suzuki Cross-Coupling: This reaction allows for the introduction of various aryl or hetaryl groups at the C-8 position by coupling the 8-haloxanthine with a boronic acid in the presence of a palladium catalyst. nih.gov

Sonogashira Cross-Coupling: This method is used to install alkynyl groups at the C-8 position by reacting an 8-haloxanthine with a terminal alkyne, catalyzed by palladium and copper complexes. nih.gov

These cross-coupling strategies have vastly expanded the chemical diversity of accessible 8-substituted xanthine analogues. nih.gov

Alkylation of the nitrogen atoms in the xanthine ring is crucial for modulating properties such as solubility and receptor affinity. nih.gov The N-1, N-3, and N-7 positions are the most common sites for alkylation.

N-1 and N-3 Positions: As noted earlier, the substituents at N-1 and N-3 can often be installed at the beginning of the synthesis by using an appropriately N,N'-disubstituted urea in the Traube synthesis. biointerfaceresearch.com Direct alkylation on the xanthine ring is also possible. For instance, theophylline (B1681296) (1,3-dimethylxanthine) is a common starting material where these positions are already methylated. mdpi.comresearchgate.net

N-7 Position: The N-7 position is typically the most nucleophilic of the ring nitrogens in a 1,3-disubstituted xanthine like theophylline, making it a primary target for alkylation. nih.gov Standard alkylation conditions, such as reacting the xanthine with an alkyl halide (e.g., benzyl (B1604629) bromide) or other electrophiles in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF), lead to selective functionalization at N-7. mdpi.comresearchgate.net

The relative reactivity of the nitrogen atoms allows for controlled, stepwise functionalization to produce a wide array of N-substituted xanthine derivatives. nih.gov

PositionSynthetic StrategyCommon Reagents/ReactionsPurpose
C-8 Cyclization of DiaminouracilAldehydes, Carboxylic Acids, Acid ChloridesDirect introduction of the C-8 substituent.
C-8 Post-synthesis ModificationSuzuki or Sonogashira cross-coupling on 8-haloxanthineIntroduction of diverse aryl and alkynyl groups.
N-1, N-3 Pre-functionalizationUse of N,N'-disubstituted urea in Traube synthesisDefines N-1 and N-3 substituents from the start.
N-7 Post-synthesis AlkylationAlkyl halides, Base (e.g., K₂CO₃)Functionalization of the pre-formed xanthine core.

Exploration of Novel Synthetic Pathways for 3-Hydroxy-8-methylxanthine Analoguesnih.govnih.gov

The quest for novel xanthine derivatives with enhanced properties necessitates the exploration of new synthetic pathways. While direct synthesis of 3-hydroxyxanthines is complex, the principles for creating analogues are rooted in improving and diversifying the established methodologies.

Innovations in this area focus on several key aspects:

Efficiency and Green Chemistry: The adoption of microwave-assisted synthesis for ring-closure steps is a significant advancement, reducing reaction times and often improving yields. nih.gov Furthermore, developing syntheses in greener solvents like water represents a move towards more sustainable chemical processes. mdpi.comresearchgate.net

Diversity-Oriented Synthesis: The use of robust and versatile reactions like palladium-catalyzed cross-coupling at the C-8 position allows for the rapid generation of large libraries of analogues with diverse functionalities, which is essential for structure-activity relationship studies. nih.gov

Novel Scaffolds: Advanced strategies involve moving beyond simple substitution to the creation of more complex, fused-ring systems. For example, by using bifunctional reagents, the xanthine core can be annulated to create tricyclic derivatives, such as pyrimido- and diazepino-purinediones. nih.govuniroma1.it These novel scaffolds dramatically alter the shape and electronic properties of the molecule, opening avenues to new biological activities.

Multi-component Reactions: The development of one-pot, multi-component reactions, such as the A³-coupling (alkyne-aldehyde-amine), provides an efficient way to construct complex side chains on the xanthine scaffold, for example, on an 8-ethynylxanthine precursor. nih.gov

These advanced strategies are pivotal for expanding the chemical space around the xanthine scaffold, enabling the synthesis and exploration of novel analogues, including those related to this compound, for future drug discovery efforts.

Based on a comprehensive search of available scientific literature, there is no information on a chemical compound specifically named "this compound" or its metabolic pathways and biotransformation. The provided outline requests detailed, informative, and scientifically accurate content, which cannot be generated without existing research on this particular molecule.

It is possible that there may be an error in the compound's name. The field of pharmacology has extensively studied a variety of other methylxanthine derivatives with similar names, such as:

3-Methylxanthine (B41622): A metabolite of caffeine (B1668208) and theophylline. mdpi.comresearchgate.net

8-Hydroxylated metabolites of other xanthines, for example, theophylline is metabolized to 1,3-dimethyluric acid via 8-hydroxylation. nih.gov

Other methylxanthines like theophylline (1,3-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and caffeine (1,3,7-trimethylxanthine), which undergo extensive metabolism. mdpi.comnih.gov

The metabolic processes for these related compounds are well-documented and involve the enzymatic systems mentioned in the requested outline, including:

Cytochrome P450 (CYP) isoenzymes such as CYP1A2, CYP2E1, and CYP3A4, which are crucial for N-demethylation and oxidation reactions. nih.govnih.govnih.gov

Xanthine oxidase (XO) , an enzyme that catalyzes the oxidation of xanthines to uric acid derivatives. wikipedia.orgebi.ac.uk

N-demethylation and hydroxylation as primary biotransformation pathways. mdpi.comnih.gov

Furthermore, numerous in vitro and in vivo studies have been conducted on these common methylxanthines, analyzing their metabolism in preclinical models using liver microsomes and investigating the significant interspecies differences that exist. nih.gov

Given the absence of data for "this compound," it is not possible to fulfill the request while adhering to the strict requirements for scientific accuracy and adherence to the provided outline for that specific compound. Should the subject of interest be another methylxanthine derivative, a detailed and accurate article can be produced based on the wealth of available research.

Metabolic Pathways and Biotransformation of 3 Hydroxy 8 Methylxanthine

Computational Approaches for Predicting Metabolic Transformations

In modern drug discovery and toxicology, computational (in silico) methods are indispensable for predicting the metabolism of xenobiotics, including xanthine (B1682287) derivatives. nih.gov These approaches offer a rapid and cost-effective means to identify potential sites of metabolism (SOMs), predict the structure of metabolites, and estimate their interaction with metabolic enzymes before any laboratory experiments are conducted. nih.gov The prediction of metabolic transformations for a compound like 3-Hydroxy-8-methylxanthine would rely on several established computational methodologies.

Ligand-Based and Structure-Based Methods

Computational techniques for predicting xenobiotic metabolism are broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-Based Methods: These models use the chemical structure of the molecule itself to predict its metabolic fate. They rely on databases of known metabolic reactions to build predictive models. Techniques include expert systems, which use predefined biotransformation rules, and machine learning algorithms that learn from large datasets of metabolic information. nih.gov For this compound, a ligand-based system would analyze its structural features—such as the N-methyl group, the hydroxyl group, and the purine (B94841) core—and compare them to known metabolic reactions for similar structures.

Structure-Based Methods: These methods utilize the three-dimensional structure of the metabolizing enzymes, primarily Cytochrome P450 isozymes. nih.gov Molecular docking simulations can predict how this compound would bind within the active site of a specific CYP enzyme (e.g., CYP1A2, CYP2E1, CYP3A4). The orientation and proximity of the compound's atoms to the enzyme's reactive heme center help predict which part of the molecule is most likely to be oxidized. mdpi.comnih.gov

Predicting Sites of Metabolism (SOMs)

A primary goal of in silico metabolism prediction is to identify the most probable atoms on a molecule to undergo metabolic attack. Various software tools can calculate the likelihood of metabolism for each atom in this compound. These predictions are based on factors like atomic accessibility, bond dissociation energy, and the reactivity of functional groups. The results can be ranked to prioritize the most likely metabolic hotspots.

Below is an interactive table illustrating a hypothetical SOM prediction for this compound, showcasing the types of data these computational tools generate. The probability scores are for illustrative purposes and are based on general principles of xenobiotic metabolism.

Potential Site of Metabolism (Atom/Group) Predicted Transformation Rationale Hypothetical Probability Score
8-Methyl Group (Carbon)Hydroxylation followed by oxidationA primary site for CYP-mediated oxidation on alkyl groups attached to heterocyclic rings.High
Purine Ring (Carbon atoms)Aromatic HydroxylationOxidation of the core ring structure is a common metabolic pathway for purines.Medium
3-Hydroxy Group (Oxygen)Glucuronidation / SulfationPhase II conjugation reaction to increase water solubility for excretion.Medium
N1-H, N7-H, N9-H (Nitrogens)Oxidation / ConjugationPotential sites for various metabolic reactions, though less common than C-oxidation.Low

Quantitative Structure-Activity Relationship (3D-QSAR) and Pharmacophore Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are used to correlate the structural features of a series of compounds with their metabolic activity. mdpi.com While specific 3D-QSAR studies on this compound are not available, this method is widely applied to classes of compounds like xanthine oxidase inhibitors to understand how structural modifications affect their binding and inhibition. mdpi.com By building a model based on known metabolized and non-metabolized xanthine derivatives, one could predict the metabolic stability of this compound.

Pharmacophore modeling can identify the key chemical features required for a molecule to bind to the active site of a metabolizing enzyme. This information can then be used to screen for potential interactions and predict whether a compound is likely to be a substrate for a particular enzyme. mdpi.com

Molecular Dynamics (MD) Simulations

To further refine predictions from molecular docking, molecular dynamics (MD) simulations can be employed. An MD simulation models the dynamic movement of the compound within the enzyme's active site over time. This provides a more realistic view of the binding stability and the specific interactions that precede the metabolic reaction. nih.gov For this compound, an MD simulation could confirm the stability of its binding pose within a CYP enzyme, adding confidence to the predicted site of metabolism. mdpi.comnih.gov

Molecular Mechanisms of Action and Pharmacodynamic Research of 3 Hydroxy 8 Methylxanthine

Adenosine (B11128) Receptor Modulatory Effects by Xanthine (B1682287) Derivatives

Xanthine derivatives, a class of compounds including naturally occurring alkaloids like caffeine (B1668208) and theophylline (B1681296), are well-established antagonists of adenosine receptors. nih.govnih.gov These receptors are integral to numerous physiological processes, and their blockade by xanthines leads to a wide range of pharmacological effects, including central nervous system stimulation. singlecare.comjohnshopkins.edunih.gov The interaction is competitive, with xanthines binding to the same site as adenosine. pnas.org

The potency and selectivity of xanthine derivatives at adenosine receptors are highly dependent on the nature and position of substituents on the purine (B94841) ring structure. researchgate.netsemanticscholar.org Systematic modifications at the N1, N3, N7, and C8 positions have led to the development of highly potent and selective antagonists for each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov

Antagonism of Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Methylxanthines generally act as non-selective antagonists at adenosine receptors, exhibiting affinity for A1, A2A, and A2B subtypes, and weaker activity at the A3 subtype. nih.govnih.gov However, specific structural modifications can confer significant selectivity. For instance, substitutions at the 8-position with aryl or cycloalkyl groups tend to increase affinity and selectivity for A1 and A2A receptors. nih.govpnas.org The presence of a methyl group at the 8-position, as in 3-Hydroxy-8-methylxanthine, is a feature known to influence receptor affinity. nih.gov

While direct binding data for this compound is not extensively detailed in current literature, the affinities of common methylxanthines provide a baseline for understanding the general potency of this class of compounds.

Table 1: Affinity (Ki in µM) of Representative Xanthine Derivatives for Adenosine Receptor Subtypes This table presents data for well-studied xanthines to illustrate the general range of affinities. Specific data for this compound is not available in the cited literature.

Compound A1 Receptor (Ki, µM) A2A Receptor (Ki, µM) A2B Receptor (Ki, µM)
Caffeine 21 32 4.5
Theophylline 13 33 -
Paraxanthine 21 32 4.5
3-Isobutyl-1-methylxanthine (B1674149) (IBMX) 6.2 16 3.5

Data sourced from multiple studies on rat and human tissues. nih.govresearchgate.net

Ligand Binding Kinetics and Receptor Selectivity of this compound

The selectivity of a xanthine derivative for a particular adenosine receptor subtype is a crucial determinant of its pharmacological profile. Structure-activity relationship studies have provided key insights into achieving this selectivity. For example, substitutions at the N1 and N3 positions are critical for receptor affinity, with larger alkyl groups often favoring A1 and A2A antagonism. pnas.org

A significant structural feature of this compound is the hydroxyl group at the N3 position. Research on other xanthine analogs has shown that introducing a polar hydroxyalkyl group at the N3 position can be well-tolerated by the A1 receptor but not the A3 receptor, leading to compounds with high A1 selectivity. This suggests that this compound may exhibit a preference for the A1 adenosine receptor subtype, although empirical data is needed for confirmation.

Phosphodiesterase Enzyme Inhibition

One of the earliest recognized mechanisms of action for methylxanthines is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.govsinglecare.comnih.gov These enzymes are responsible for the hydrolysis and inactivation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDEs, methylxanthines increase the intracellular concentrations of these cyclic nucleotides, thereby amplifying the signaling pathways they mediate. nih.govresearchgate.net

Non-selective Inhibition of Cyclic Nucleotide Phosphodiesterases

Many common methylxanthines, such as theophylline and 3-isobutyl-1-methylxanthine (IBMX), are non-selective inhibitors, meaning they block multiple PDE isoenzymes with similar potency. nih.govnih.gov This non-selectivity contributes to their broad range of physiological effects, from bronchodilation to cardiac stimulation. drugbank.comdrugs.com The xanthine structure acts as a competitive inhibitor by mimicking the purine ring of the endogenous substrates, cAMP and cGMP, at the enzyme's catalytic site.

Table 2: IC50 Values (µM) of Common Methylxanthines against PDE Isoforms This table illustrates the non-selective PDE inhibition by common xanthines. Specific data for this compound is not available in the cited literature.

Compound PDE1 PDE2 PDE3 PDE4 PDE5
Theophylline 500 800 100 100 200
Caffeine 1000 >1000 300 400 500
IBMX 18 35 49 19 13

Data represents approximate values from various in vitro studies.

Intracellular Signaling Cascades Affected by PDE Inhibition

The inhibition of phosphodiesterases by compounds like this compound leads to an accumulation of intracellular cAMP and cGMP. nih.gov This elevation has profound effects on downstream signaling cascades:

cAMP-PKA Pathway: Increased cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of target proteins, leading to diverse cellular responses such as smooth muscle relaxation (bronchodilation), increased cardiac muscle contractility, and modulation of inflammatory processes. nih.gov

cGMP-PKG Pathway: Elevated cGMP activates Protein Kinase G (PKG), which plays a crucial role in regulating vasodilation, platelet function, and neuronal signaling.

By preventing the degradation of these key second messengers, xanthine derivatives can significantly influence cellular function, contributing to their therapeutic and physiological effects. nih.govnih.gov

Other Molecular Targets and Interacting Biological Pathways

Beyond their primary actions on adenosine receptors and phosphodiesterases, the xanthine scaffold has been associated with a variety of other molecular targets, although these interactions often occur at higher concentrations. nih.govsemanticscholar.org These alternative mechanisms may contribute to the complex pharmacological profile of methylxanthines.

Potential secondary targets and pathways include:

GABA Receptor Modulation: Some studies suggest that at high concentrations, methylxanthines can interact with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. nih.gov

Regulation of Intracellular Calcium: Xanthines have been reported to influence intracellular calcium levels, potentially by affecting its release from intracellular stores. researchgate.net

Histone Deacetylase (HDAC) Activity: At lower doses, theophylline has been shown to have effects on histone deacetylase activity, which may underlie some of its anti-inflammatory properties. drugs.com

Other Enzymes: The versatile xanthine core has been used to develop inhibitors for other enzymes, such as dipeptidyl peptidase IV, indicating the broad potential of this chemical scaffold in drug design. nih.gov

While these interactions have been noted for the broader methylxanthine class, the specific activity of this compound at these targets has not been established and requires further investigation.

Acetylcholinesterase Inhibitory Activity

Research into the direct acetylcholinesterase (AChE) inhibitory activity of this compound is not extensively documented. However, the broader family of methylxanthine derivatives has been a subject of interest for their potential to inhibit AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govsciforum.net The inhibition of this enzyme is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. sciforum.netnih.gov

Studies on various synthetic methylxanthine derivatives have demonstrated a wide range of inhibitory potencies. For instance, caffeine has been reported to act as a non-competitive inhibitor of acetylcholinesterase. nih.gov The structure-activity relationship of these compounds is complex, with the nature and position of substituents on the xanthine core playing a crucial role in their inhibitory activity. nih.gov Research involving the synthesis of novel methylxanthine-alkynylmethylamine derivatives has yielded compounds with potent AChE inhibitory activity, with some exhibiting IC50 values in the nanomolar range. nih.gov Specifically, derivatives of theophylline have been shown to be more potent inhibitors than their corresponding caffeine counterparts. sciforum.net Given that this compound is a derivative of the xanthine core, it may exhibit some level of AChE inhibitory activity, although its potency would be dependent on its specific structural features.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Methylxanthine Derivatives Note: Data for this compound is not available. The following table presents data for other methylxanthine derivatives to illustrate the range of activities within this class of compounds.

Compound/Derivative IC50 (µM) Source
Theobromine (B1682246) Derivative 2a 0.19 sciforum.net
8-(3-(azocan-1-yl)propargyl)trimethylxanthine 0.255 nih.gov
8-(1-Aminopropargyl)caffeine with piperazinyl substituent 0.552 nih.gov

Ryanodine (B192298) Receptor Channel Modulation

Caffeine is a well-known activator of RyR channels. nih.gov Paraxanthine, a major metabolite of caffeine, has been shown to exert neuroprotective effects by stimulating ryanodine receptor channels, which may help prevent dopaminergic cell death. mdpi.com This modulation of RyR channels by methylxanthines is considered an alternative mechanism of action to their more commonly known effects on adenosine receptors and phosphodiesterases. nih.gov The ability of this compound to modulate RyR channels would likely depend on its structural similarity to other active methylxanthines and its ability to access the receptor binding site.

Activation of Histone Deacetylases

There is no specific evidence to suggest that this compound is an activator of histone deacetylases (HDACs). However, some methylxanthines have been shown to influence HDAC activity. Theophylline, for example, may activate histone deacetylases, particularly at low therapeutic concentrations and in conditions of oxidative stress. nih.govh1.co This activation is thought to contribute to the anti-inflammatory effects of theophylline. mdpi.com

HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally causing transcriptional repression. The ability of certain methylxanthines to activate HDACs suggests a potential role in modulating gene expression. mdpi.com Whether this compound shares this property with theophylline would require direct experimental investigation.

Dopamine (B1211576) Receptor D1-Dependent Signaling Mechanisms

Direct research on the interaction of this compound with dopamine D1 receptor-dependent signaling pathways has not been reported. However, methylxanthines are known to influence dopaminergic neurotransmission, primarily through their antagonism of adenosine receptors. nih.gov The blockade of adenosine A2A receptors, in particular, can enhance dopamine D2 receptor-dependent signaling in the basal ganglia. nih.gov Given the close functional relationship between D1 and D2 receptors in this brain region, it is plausible that methylxanthines can indirectly influence D1 receptor signaling.

Furthermore, the general stimulatory effects of methylxanthines on the central nervous system are associated with an increased release of neurotransmitters, including dopamine. nih.gov This increase in dopamine availability could lead to the activation of both D1 and D2 receptors, contributing to the psychostimulant effects of these compounds. The specific impact of this compound on these pathways remains to be elucidated.

Poly(ADP-ribose)polymerase-1 (PARP-1) Interaction

While there is no direct data on the interaction of this compound with Poly(ADP-ribose)polymerase-1 (PARP-1), several metabolites of caffeine, which are structurally related methylxanthines, have been identified as inhibitors of this nuclear enzyme. ixcela.comuni.lu PARP-1 is a key enzyme involved in DNA repair and the regulation of gene expression. nih.gov

Studies have shown that caffeine itself is a weak PARP-1 inhibitor. ixcela.comuni.lu However, its metabolites, including 1-methylxanthine (B19228), 3-methylxanthine (B41622), and 1,7-dimethylxanthine, exhibit significant PARP-1 inhibitory activity. ixcela.comuni.lu Theobromine and theophylline also show moderate inhibition of PARP-1. ixcela.comuni.lu The inhibitory potency of these methylxanthines is not simply dependent on the number or position of the methyl groups. ixcela.com For instance, 1-methylxanthine and 3-methylxanthine are more potent inhibitors than the dimethylxanthines theophylline and theobromine. ixcela.com Given its structure as a methylxanthine, it is conceivable that this compound could also interact with and potentially inhibit PARP-1.

Table 2: PARP-1 Inhibitory Activity of Selected Methylxanthines Note: Data for this compound is not available. The following table presents data for other methylxanthines to illustrate the range of activities within this class of compounds.

Compound IC50 (µM) Source
1-Methylxanthine 145.0 uni.lu
3-Methylxanthine 115.2 uni.lu
7-Methylxanthine (B127787) 172.3 uni.lu
Theophylline (1,3-dimethylxanthine) 184.8 uni.lu

Structure Activity Relationship Sar Investigations of 3 Hydroxy 8 Methylxanthine and Its Analogues

Positional Impact of Substituents on Biological Potency

The potency and selectivity of xanthine (B1682287) analogues are highly dependent on the nature and position of substituents on the purine (B94841) ring. Research has systematically explored substitutions at the nitrogen (N-1, N-3, N-7) and carbon (C-8) positions to understand their impact on biological activity.

Xanthine derivatives are well-known antagonists of adenosine (B11128) receptors (A1, A2A, A2B, and A3), and their affinity is modulated by the substituents at various positions. nih.gov

N-1 Position: Substitution at the N-1 position is often crucial for high affinity and selectivity towards adenosine receptors. researchgate.net For instance, increasing the chain length of alkyl groups at the N-1 and N-3 positions, particularly dipropyl substitutions, enhances potency compared to the dimethyl substitutions found in theophylline (B1681296). elsevier.compnas.org Specifically for A2B receptor affinity, substitution with alkyl, olefinic, or 2-phenylethyl groups at the N-1 position is favorable. nih.govdrugbank.com

N-3 Position: While important, the N-3 position appears to have more bulk tolerance at the A1 receptor compared to the A2 receptor. nih.gov For A2B selectivity, maintaining a hydrogen or a small methyl group at N-3 is preferred. nih.govdrugbank.com

N-7 Position: Substitutions at the N-7 position generally lead to a decrease in adenosine receptor antagonism. researchgate.net However, exceptions exist, as a 7-(2-chloroethyl) group was found to enhance the A2B affinity of theophylline. nih.govdrugbank.com

C-8 Position: The C-8 position is a key site for modulating affinity and selectivity. An 8-phenyl substituent significantly increases potency. elsevier.compnas.org Further substitutions on this phenyl ring, especially electron-rich groups, are preferred for A2B receptor binding. nih.govdrugbank.com Combining a larger alkyl group at N-1 with a smaller one at N-3 in 8-phenylxanthine (B3062520) analogues also favors high affinity at the human A2B receptor. nih.govdrugbank.com For A1 receptor selectivity, substitution at the C-8 position has been shown to increase adenosine antagonism. researchgate.net

Table 1: Influence of Substitutions on Adenosine Receptor Affinity
PositionGeneral Effect on AffinityFavorable Substitutions for Selectivity
N-1Crucial for high affinity; longer alkyl chains (e.g., propyl) increase potency. researchgate.netelsevier.com2-Phenylethyl, alkyl, or olefinic groups favor A2B selectivity. nih.govdrugbank.com
N-3Longer alkyl chains (e.g., propyl) increase potency. elsevier.com More bulk tolerance at A1 vs. A2 receptors. nih.govHydrogen or methyl group favors A2B selectivity. nih.govdrugbank.com
N-7Substitutions generally decrease affinity. researchgate.net7-(2-chloroethyl) can enhance A2B affinity. nih.govdrugbank.com
C-8Greatly influences affinity and selectivity; 8-phenyl group significantly increases potency. elsevier.comSubstitutions on the 8-phenyl ring (electron-rich) favor A2B binding. nih.govdrugbank.com Increases selectivity for A1 receptors. researchgate.net

Xanthine derivatives are known non-specific inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.govnih.gov This inhibition leads to increased intracellular levels of these second messengers. nih.gov The SAR for PDE inhibition reveals that the xanthine core mimics the endogenous purine substrates. nih.gov

Key structural modifications can enhance potency and selectivity for different PDE isoforms. nih.gov For instance, in a study of xanthine derivatives targeting PDE9A, substitutions at the N-1, N-3, and C-8 positions were found to be optimal. benthamdirect.com An alkyl chain at the N-1 position conferred selectivity, an aromatic fragment at N-3 increased binding affinity, and a phenyl substituent at C-8 was crucial for inhibitory affinity through hydrophobic interactions. benthamdirect.com Propentofylline, a xanthine derivative, has been identified as a potent inhibitor of several PDE isoforms, particularly PDE2 and PDE4. nih.govmdpi.com In contrast, other derivatives like torbafylline (B34038) show some selectivity for PDE1. nih.gov

Correlation Between Molecular Architecture and Enzyme Modulatory Activity

The specific arrangement of atoms and functional groups in 3-hydroxy-8-methylxanthine analogues dictates their ability to modulate the activity of various enzymes, including those involved in neurotransmission and purine metabolism.

Some xanthine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. mdpi.com For AChE inhibition, modifications often involve attaching a linker and a secondary or tertiary amine to the xanthine scaffold. mdpi.commdpi.com

Studies on methylxanthine-alkynylmethylamine derivatives revealed that a cyclic substituent on the propargylamino moiety at the C-8 position is essential for AChE inhibition. nih.gov For instance, a derivative featuring a bulky azocane (B75157) substituent attached via a propargyl linker at the C-8 position of a trimethylxanthine core was found to be a potent AChE inhibitor. nih.gov Similarly, a theobromine-diethylamine hybrid, with a seven-carbon linker, emerged as a highly potent AChE inhibitor, highlighting the importance of both the specific methylxanthine core and the nature of the amine group. mdpi.com

Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.orgwikipedia.org The inhibitory activity of compounds against XO is highly dependent on their structure. While many inhibitors are non-purine derivatives, the SAR of xanthine-like structures provides insight into enzyme-inhibitor interactions. researchgate.net

For polyphenolic compounds, which are structurally diverse from xanthines, it has been observed that the presence and position of hydroxyl groups on aromatic rings are crucial for XO inhibition. frontiersin.orgnih.gov Flavonoids with a planar structure and specific hydroxylation patterns often exhibit potent inhibition. nih.gov For instance, the caffeoyl group, which contains two hydroxyl groups on a conjugated ring, is closely associated with XO inhibitory activity. frontiersin.org Although structurally different, these findings suggest that hydrogen bonding and planar stacking interactions within the enzyme's active site, near its molybdenum cofactor, are critical for inhibition, a principle that also applies to xanthine-based inhibitors. frontiersin.orgwikipedia.org

Computational Elucidation of Structure-Activity Relationships

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are invaluable tools for understanding and predicting the biological activity of this compound analogues. tandfonline.comnih.govrsc.org

Adenosine Receptors: For A2B adenosine receptor antagonists, 3D-QSAR models have been successfully developed to predict the potency of xanthine derivatives. tandfonline.com Molecular docking and molecular dynamics (MD) simulations have further elucidated the binding modes of these ligands within the A2B receptor, helping to identify key structural determinants for antagonism. tandfonline.com Docking studies have also highlighted crucial structural features required for developing xanthine-derived A2A receptor ligands. nih.gov

Acetylcholinesterase Inhibition: Molecular docking has been used to clarify the binding conformation and interaction modes of xanthine derivatives within the AChE active site. mdpi.com These studies have shown that the xanthine core can form π-π interactions with key amino acid residues like Tyr341, while substituents at the C-8 position can establish hydrophobic interactions with residues such as Phe338, explaining the observed SAR. mdpi.com

Xanthine Oxidase Inhibition: 3D-QSAR modeling and molecular docking have been extensively applied to various classes of XO inhibitors. researchgate.netrsc.orgnih.gov These studies reveal that inhibitors bind in the active site adjacent to the molybdopterin cofactor. mdpi.com The models indicate that hydrogen bonds, π-π stacking, and hydrophobic interactions with key residues like Glu802, Arg880, and Phe914 are significant for inhibitory activity. rsc.orgnih.gov Such computational approaches have not only explained experimental SAR data but have also guided the design of novel, potentially more potent inhibitors. researchgate.netrsc.org

Table 2: Application of Computational Methods in SAR Studies
Biological TargetComputational MethodKey Findings
Adenosine Receptors (A2A, A2B)3D-QSAR, Molecular Docking, MD SimulationsIdentified key structural determinants for receptor binding and antagonism; predicted potency of novel analogues. tandfonline.comnih.gov
Acetylcholinesterase (AChE)Molecular DockingClarified binding modes, highlighting π-π and hydrophobic interactions between the inhibitor and active site residues. mdpi.com
Xanthine Oxidase (XO)3D-QSAR, Molecular Docking, MD SimulationsRevealed crucial interactions (H-bonds, π-π stacking) with active site residues; guided the design of new inhibitors. rsc.orgnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

A thorough search of existing research reveals no dedicated QSAR, CoMFA, or CoMSIA studies for this compound. Research in this area has been applied to other series of xanthine derivatives to elucidate the relationship between their three-dimensional structural features and biological activities. nih.govfrontiersin.orgresearchgate.net These methodologies are instrumental in predicting the activity of novel compounds and guiding the design of more potent and selective molecules. However, the specific steric, electrostatic, and hydrophobic field contributions of this compound to its potential biological targets have not been characterized through these computational models.

Molecular Docking and Ligand-Target Interaction Analysis

Similarly, there is a lack of published molecular docking studies specifically investigating the binding modes and interactions of this compound with biological targets. Molecular docking is a critical computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific amino acid residues involved in the interaction. nih.govdergipark.org.tr While numerous studies have performed molecular docking for various methylxanthine derivatives to understand their interactions with targets like adenosine receptors or acetylcholinesterase, this specific compound has not been the subject of such an analysis. nih.govresearchgate.net Therefore, detailed information on its binding affinity, key hydrogen bonds, and hydrophobic interactions with specific protein targets remains undetermined.

The absence of focused research on this compound highlights a specific gap in the scientific understanding of this particular derivative. Future research endeavors are necessary to elucidate its structure-activity relationships, which would be invaluable for assessing its pharmacological potential and for the rational design of new therapeutic agents based on its scaffold.

Preclinical Biological and Pharmacological Research on 3 Hydroxy 8 Methylxanthine

Anti-Inflammatory and Immunomodulatory Studies

Methylxanthines, a class of compounds to which 3-hydroxy-8-methylxanthine belongs, are recognized for their anti-inflammatory and immunomodulatory properties. drugs.com The mechanisms underlying these effects are multifaceted and include the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine (B11128) receptors. wjgnet.comjumedicine.com Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can suppress inflammatory responses. researchgate.net At low dosages, the immunomodulatory effects of methylxanthines are thought to be related to their influence on histone deacetylase activity. drugs.com

Research has documented the anti-inflammatory effects of various methylxanthine derivatives. wjgnet.com For instance, they have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in the inflammatory response to various fungal infections. nih.gov Some methylxanthines, such as pentoxifylline, have demonstrated immuno-modulating effects. wjgnet.com The anti-inflammatory actions are also linked to the inhibition of family 18 chitinases, such as chitinase (B1577495) 3-like 1 (CHI3L1), which plays a significant role in the pathogenesis of inflammatory conditions like inflammatory bowel disease (IBD). nih.gov By competitively inhibiting these chitinases, methylxanthines may disrupt inflammatory signaling cascades. wjgnet.comnih.gov

The role of adenosine receptor antagonism is also crucial. researchgate.net Methylxanthines can inhibit A1, A2A, and A2B adenosine receptors at therapeutic concentrations, which contributes to reducing inflammation. jumedicine.comresearchgate.net These broad mechanisms suggest the potential for this compound to exhibit similar anti-inflammatory and immunomodulatory activities.

Antimicrobial and Antifungal Activity Profiles

The antimicrobial activity of methylxanthines, particularly their antifungal properties, has been a subject of significant research. Their primary mechanism of antifungal action is the inhibition of fungal chitinases. nih.govmdpi.com Chitinases are enzymes essential for the remodeling of the fungal cell wall, a structure critical for fungal growth, replication, and structural integrity. nih.gov By inhibiting these enzymes, methylxanthines can disrupt fungal morphogenesis and cell division. nih.gov

Studies have shown that methylxanthines can cause a dose-dependent decrease in chitinase activity across various fungal species. nih.gov This inhibition leads to impaired budding, decreased cell size, and abnormal cell morphology in fungi such as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov The resulting defective cell wall function makes the fungi more susceptible to other stressors. nih.gov

While the antibacterial activity of some natural methylxanthines like caffeine (B1668208) is considered modest, their antifungal potential is more pronounced. mdpi.com Research on wood-destroying fungi demonstrated that certain methylxanthines could completely inhibit fungal growth. ncsu.eduresearchgate.net The effectiveness of these compounds appears to be related to their chemical structure, with parameters like dipole moment and lipophilicity influencing their antifungal properties. ncsu.eduresearchgate.net This body of research indicates that this compound could possess a noteworthy antifungal activity profile, primarily through the targeting of essential fungal enzymes.

Fungal Species Effect of Methylxanthine Treatment Observed Morphological Changes
Cryptococcus neoformansGrowth inhibition, dose-dependent decrease in chitinase activity. nih.govImpaired budding, decreased cell size, abnormal cell morphology, leaky melanin (B1238610) phenotype. nih.gov
Aspergillus fumigatus80-90% inhibition of chitinase activity, growth inhibition. nih.govAbnormal cell morphology. nih.gov
Wood-destroying fungi (e.g., Serpula lacrymans, Trametes versicolor)Significant to complete growth inhibition by some methylxanthines. ncsu.eduNot specified.
Grapevine Trunk Disease Fungi (e.g., D. seriata, N. parvum)Antifungal activity demonstrated, with efficacy varying by derivative. researchgate.netNot specified.

Neurobiological Effects and Central Nervous System Research

Methylxanthines are well-known for their ability to cross the blood-brain barrier and exert significant effects on the central nervous system (CNS). nih.govnih.gov Their neurobiological actions are primarily attributed to adenosine receptor antagonism and phosphodiesterase inhibition. nih.gov These mechanisms can lead to psychostimulant effects, increased alertness, and potential neuroprotective benefits. nih.govmdpi.com

Recent research on 1-methylxanthine (B19228), a related compound, has shown it may have cognitive-enhancing and neuroprotective properties. plos.org In animal studies, supplementation with 1-methylxanthine improved memory and learning, as indicated by reduced escape latency in maze tests for both young and aged rats. plos.org This cognitive enhancement was associated with significant increases in the levels of key neurotransmitters, including acetylcholine, dopamine (B1211576), and gamma-aminobutyric acid (GABA). plos.org

Furthermore, methylxanthines may offer protection against neurodegenerative processes. nih.govnih.gov The neuroprotective effects are linked to the modulation of pathways involved in oxidative stress, lipid homeostasis, and neuronal function. nih.gov For example, 1-methylxanthine supplementation led to reduced levels of amyloid-beta and increased concentrations of the antioxidant enzyme catalase and brain-derived neurotrophic factor (BDNF). plos.org Given that 3-methylxanthine (B41622) is also a known CNS stimulant, these findings suggest that this compound could share similar neuroactive and neuroprotective potential. mdpi.com

Investigations in Cellular Apoptosis and Cell Cycle Regulation

Methylxanthines have been shown to influence fundamental cellular processes such as cell cycle regulation and apoptosis (programmed cell death). nih.gov One of the key mechanisms through which they exert anti-cancer effects is by promoting the arrest or abrogation of cell cycle checkpoints, particularly the G2/M checkpoint. nih.govoncotarget.com This disruption prevents damaged cells from progressing through the cell cycle, potentially leading to apoptosis.

Studies on various cancer cell lines have demonstrated that methylxanthines can induce apoptosis and affect cell morphology. oncotarget.com For instance, theophylline (B1681296), a well-known methylxanthine, has been shown to induce cellular apoptosis and senescence in HeLa and MCF-7 cancer cells. oncotarget.com This was linked to the downregulation of specific splicing factors like SRSF3 and a switch in the isoform of the tumor suppressor protein p53. oncotarget.com The ability of methylxanthines to affect multiple molecular targets involved in DNA repair and cell cycle regulation is a critical aspect of their potential as anti-cancer agents. nih.gov

A significant area of preclinical research has focused on the synergistic effect of 3-methylxanthine with conventional chemotherapeutic agents like cisplatin. nih.gov Studies have demonstrated that 3-methylxanthine can enhance the cytotoxicity of cisplatin, a platinum-based drug used in cancer treatment. nih.govnih.gov This enhancement is primarily achieved by promoting cisplatin-induced apoptosis in cancer cells. nih.govresearchgate.net

In a mouse model of ovarian cancer, the gut-derived metabolite 3-methylxanthine was found to sensitize ovarian cancer cells to the growth-inhibitory effects of cisplatin. nih.govresearchgate.net The synergistic effect appears to be mediated through the dopamine receptor D1 (DRD1) and the cyclic AMP (cAMP) signaling pathway. nih.govresearchgate.net Mechanistically, 3-methylxanthine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, while increasing the cleavage and activation of caspase-3, a key executioner of apoptosis. nih.gov This modulation of apoptosis-related proteins shifts the balance in favor of cell death, thereby amplifying the therapeutic effect of cisplatin. nih.gov These findings provide a strong preclinical rationale for exploring this compound as a potential adjuvant in chemotherapy. nih.gov

Parameter Finding with 3-Methylxanthine + Cisplatin Mechanism Reference
Cell Viability Sensitized ovarian cancer cells (ID8, SKOV3) to cisplatin's growth-inhibitory effects.Direct antitumor effect on cancer cells. nih.govresearchgate.net
Apoptosis Synergistically enhanced cisplatin-induced apoptosis.Increased cleaved caspase-3, decreased Bcl-2 expression. nih.gov
Signaling Pathway Enhancement mediated via dopamine receptor D1 (DRD1) and cAMP signaling.3-Methylxanthine is a phosphodiesterase inhibitor, increasing intracellular cAMP. nih.govresearchgate.net
Cell Cycle Methylxanthines can abrogate the G2/M DNA damage checkpoint.Inhibition of ataxia-telangiectasia-mutated (ATM) kinase activity. nih.gov

Modulation of Purine (B94841) Metabolism and Associated Enzyme Activity

As derivatives of the purine base xanthine (B1682287), methylxanthines are intrinsically involved in purine metabolism. drugs.comhmdb.ca Their structure as purine analogs allows them to interact with enzymes that catalyze reactions in the purine degradation pathway. mdpi.com A key enzyme in this pathway is xanthine oxidoreductase (XOR), which exists in two forms: xanthine dehydrogenase and xanthine oxidase. physiology.org XOR is the rate-limiting enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. physiology.org

Certain antioxidants and polyphenols can inhibit enzymes that generate free radicals, such as xanthine oxidase. mdpi.com Given their structural similarity to the natural substrates (hypoxanthine and xanthine), methylxanthines can act as modulators of XOR activity. The specific nature of this interaction—whether as a substrate, inhibitor, or inducer—can vary depending on the specific methylxanthine and the biological context.

The metabolism of methylxanthines themselves involves various enzymatic transformations, often leading to the formation of other xanthine derivatives. mdpi.com For example, 3-methylxanthine is a metabolite of caffeine. mdpi.com The interplay between exogenous methylxanthines and the endogenous purine metabolic pathway is complex. The regulation of enzymes like purine hydroxylase and xanthine dehydrogenase is responsive to the presence of different purine substrates in the cellular environment. nih.gov This suggests that the introduction of this compound could influence the activity of these key metabolic enzymes and alter the flux through the purine degradation pathway.

Advanced Analytical and Computational Methodologies in Research on 3 Hydroxy 8 Methylxanthine

State-of-the-Art Chromatographic and Spectroscopic Techniques for Characterization

The analysis of xanthine (B1682287) derivatives is a well-established field, with numerous methods developed for common methylxanthines like caffeine (B1668208) and theophylline (B1681296). These foundational techniques are adapted for the specific analysis of less common metabolites such as 3-Hydroxy-8-methylxanthine.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of methylxanthines and their metabolites from complex biological or chemical matrices uw.edu.plresearchgate.netslideshare.net. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase nih.govlcms.cz.

For this compound, the presence of the hydroxyl group at the N3 position significantly increases its polarity compared to its parent compound, 8-methylxanthine. This structural change would result in weaker retention on a C18 column, leading to a shorter retention time under typical RP-HPLC conditions. Gradient elution, often using a mixture of water (frequently acidified with formic or trifluoroacetic acid) and a more non-polar organic solvent like acetonitrile or methanol, is employed to achieve optimal separation of various xanthine derivatives in a single run uw.edu.plresearchgate.net. Detection is commonly performed using a Diode-Array Detector (DAD) or a general UV detector, with the wavelength set around 270-280 nm, which is characteristic of the xanthine chromophore ird.frresearchgate.net.

Table 1: Predicted HPLC Retention Behavior of this compound

CompoundKey Structural FeaturesPredicted PolarityPredicted RP-HPLC Retention Time (Relative)
8-MethylxanthineMethyl group at C8ModerateLonger
This compoundMethyl group at C8, Hydroxyl group at N3HigherShorter
Theophylline (1,3-dimethylxanthine)Methyl groups at N1, N3LowerLonger

High-Resolution Mass Spectrometry-Based Methods (e.g., UPLC-Q-TOF-MS/MS)

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, provides a powerful tool for the definitive identification of xanthine metabolites nih.govnih.gov. UPLC offers faster separations and higher resolution compared to traditional HPLC lcms.cz. Q-TOF-MS analysis allows for the determination of the compound's exact mass with high accuracy, enabling the calculation of its elemental formula.

For this compound (C₆H₆N₄O₃), the calculated monoisotopic mass is 182.0440 Da. In positive ion mode electrospray ionization (ESI+), it would be detected as the protonated molecule [M+H]⁺ at m/z 183.0518. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this precursor ion to produce a characteristic pattern of product ions. The fragmentation of the xanthine core typically involves the loss of CO, NCO, and portions of the imidazole (B134444) ring, which would be used to confirm the structure of this compound.

Table 2: Predicted Mass Spectrometric Data for this compound

ParameterPredicted Value
Molecular FormulaC₆H₆N₄O₃
Monoisotopic Mass182.0440 u
Precursor Ion [M+H]⁺ (ESI+)183.0518 m/z
Precursor Ion [M-H]⁻ (ESI-)181.0364 m/z
Key MS/MS FragmentsLoss of HNCO, loss of CO, imidazole ring opening

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules, including xanthine derivatives nih.govresearchgate.net. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to map the precise connectivity of atoms within the molecule.

For this compound, the ¹H NMR spectrum would show a singlet for the C8-methyl group and a singlet for the C6-H proton. The presence of the N3-OH group, which is a hydroxylamine functionality, would influence the chemical shifts of nearby atoms compared to other xanthines. The ¹³C NMR spectrum would display signals for the six carbon atoms, including the two carbonyl carbons (C2 and C4) and the methyl carbon. The specific chemical shifts provide a unique fingerprint for the compound's structure. While specific experimental data for this compound is not widely published, data for related compounds like 3-methylxanthine (B41622) can be used for comparison hmdb.ca.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations farmaciajournal.com. In xanthine derivatives, characteristic IR absorption bands include C=O stretching vibrations from the two carbonyl groups in the pyrimidinedione ring (typically between 1650-1750 cm⁻¹), C=N and C=C stretching from the heterocyclic rings, and C-H stretching from the methyl group unist.ac.krdaneshyari.com.

The unique feature of this compound would be the presence of an O-H stretching band from the hydroxyl group. This would likely appear as a broad absorption in the region of 3200-3550 cm⁻¹, distinguishing it from non-hydroxylated methylxanthines farmaciajournal.com.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchN-OH~3400 (broad)
C-H StretchAr-H, C-CH₃~3100, ~2950
C=O StretchAmide carbonyls~1710 and ~1660
C=N / C=C StretchPurine (B94841) ring~1600-1450

Fluorometric Techniques

Fluorometric methods offer high sensitivity for the detection of certain xanthines, though they are often indirect nih.gov. These assays typically rely on enzymatic reactions where xanthine or its derivatives are converted by an enzyme like xanthine oxidase, producing hydrogen peroxide (H₂O₂) nih.gov. The H₂O₂ then reacts with a fluorogenic substrate in the presence of a second enzyme (e.g., horseradish peroxidase) to generate a highly fluorescent product jlu.edu.cn.

The applicability of this technique to this compound would depend on its ability to act as a substrate for xanthine oxidase. If it is a substrate, this method could provide a highly sensitive means of quantification in biological samples. The assay's specificity would be determined by the enzyme's substrate tolerance and would need to be validated against other analytical methods like HPLC or LC-MS.

Computational Chemistry and Molecular Simulation Approaches

Computational methods are increasingly used to predict the properties and behavior of methylxanthines, complementing experimental data researchgate.netrsc.org. Molecular docking and molecular dynamics (MD) simulations can be employed to investigate the interaction of this compound with biological targets, such as adenosine (B11128) receptors or phosphodiesterases nih.gov. These simulations provide insights into the binding affinity and conformational changes at the molecular level.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can elucidate its conformational dynamics, revealing how the molecule flexes, rotates, and changes shape in different environments, such as in an aqueous solution or when interacting with a biological target like a protein.

MD simulations have been instrumental in investigating the stability of protein-ligand complexes involving xanthine derivatives. By simulating the dynamic behavior of the ligand within the binding site of a protein, researchers can assess the stability of the interaction and identify key residues involved in the binding. nih.govnih.gov These simulations can also reveal conformational changes in the target protein upon binding of the xanthine derivative. nih.govacs.orgnih.govmdpi.com Understanding these dynamics is crucial for the rational design of more potent and selective inhibitors based on the xanthine scaffold.

The general workflow for an MD simulation study on the conformational dynamics of this compound interacting with a target protein would involve:

System Setup: Building an initial model of the this compound-protein complex, often based on docking studies, and solvating it in a box of water molecules with appropriate ions to mimic physiological conditions.

Equilibration: Gradually heating and relaxing the system to a stable state at a constant temperature and pressure.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of conformational states.

Analysis: Analyzing the trajectory to understand the conformational landscape, ligand stability, protein flexibility, and key interactions.

Table 1: Key Parameters Analyzed in MD Simulations of Xanthine Derivatives
ParameterDescriptionTypical Findings for Xanthine Derivatives
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure, indicating the stability of the ligand in the binding pocket and the overall protein structure.Stable RMSD values over time suggest a stable binding mode. acs.orgnih.gov
Root Mean Square Fluctuation (RMSF)Indicates the flexibility of individual amino acid residues in the protein, highlighting regions that are affected by ligand binding.Increased or decreased RMSF in specific regions can point to induced conformational changes. nih.gov
Radius of Gyration (Rg)Measures the compactness of the protein structure.Changes in Rg can indicate overall conformational changes such as protein expansion or compaction upon ligand binding. nih.gov
Hydrogen Bond AnalysisIdentifies the formation and breaking of hydrogen bonds between the ligand and the protein over time.Persistent hydrogen bonds indicate key interactions for binding affinity and specificity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Reaction Mechanisms

Quantum mechanics/molecular mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger, surrounding environment. nih.govyoutube.comsci-hub.se This approach is particularly well-suited for studying enzymatic reactions, where bond-making and bond-breaking events occur within the enzyme's active site. nih.govbiomolmd.org

For this compound, QM/MM studies would be invaluable for elucidating the mechanisms of its enzymatic metabolism, for instance, by cytochrome P450 enzymes. By treating the substrate and the key amino acid residues in the active site with a QM method, researchers can accurately model the electronic rearrangements that occur during the reaction. The rest of the protein and the solvent are treated with a less computationally expensive MM force field. nih.govyoutube.com

A typical QM/MM study of an enzymatic reaction involving this compound would proceed as follows:

Model Preparation: An initial structure of the enzyme-substrate complex is prepared.

System Partitioning: The system is divided into a QM region (the substrate and critical active site residues) and an MM region (the rest of the protein and solvent).

Reaction Coordinate Definition: A reaction coordinate is defined to describe the progress of the chemical transformation.

Potential Energy Surface Mapping: The energy of the system is calculated along the reaction coordinate to identify transition states and intermediates.

Free Energy Calculations: More advanced simulations can be performed to calculate the free energy barrier of the reaction, which is directly related to the reaction rate.

Through QM/MM simulations, it is possible to gain a detailed understanding of the catalytic mechanism, including the roles of specific amino acid residues in catalysis and the stabilization of transition states. youtube.com

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is widely applied to calculate various electronic properties that are crucial for understanding the reactivity, stability, and spectroscopic characteristics of a compound like this compound. researchgate.netresearchgate.net

DFT calculations can provide valuable information about the distribution of electrons within the molecule, which in turn governs its chemical behavior. Key electronic properties that can be calculated for this compound using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.

Table 2: Representative Electronic Properties of Methylxanthines Calculated by DFT
Electronic PropertySignificanceTypical Calculated Values for Methylxanthines
HOMO EnergyRelates to electron-donating ability.-6.0 to -7.0 eV
LUMO EnergyRelates to electron-accepting ability.-1.0 to -2.0 eV
HOMO-LUMO GapIndicates chemical stability and reactivity. A larger gap implies higher stability.4.0 to 5.5 eV
Dipole MomentMeasures the overall polarity of the molecule.3.0 to 4.0 Debye
Chemical Hardness (η)Resistance to change in electron distribution. researchgate.net~2.0 to 2.5 eV
Electrophilicity Index (ω)Measures the propensity of a species to accept electrons. researchgate.net~1.5 to 2.0 eV

Note: The values in this table are representative and can vary depending on the specific methylxanthine and the level of theory used in the DFT calculations.

Monte Carlo Simulations

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular research, they are particularly useful for studying the statistical mechanics of systems, such as the behavior of a solute in a solvent.

Furthermore, Monte Carlo simulations can be used to explore the conformational space of flexible molecules and to study the association of molecules in solution, such as the stacking interactions between xanthine derivatives. tandfonline.com

Systems Biology and Omics-Based Analytical Frameworks

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. Metabolomic profiling aims to identify and quantify the complete set of metabolites in a biological sample. This powerful analytical approach can provide a snapshot of the physiological state of an organism and is widely used for biomarker discovery in various diseases. nih.gov

In the context of this compound, metabolomic profiling could be used to identify this compound as a potential biomarker for specific physiological or pathological conditions. For instance, alterations in the levels of xanthine derivatives have been observed in the metabolomic profiles of patients with diseases such as Parkinson's disease, suggesting perturbations in purine metabolism. nih.gov

A typical metabolomics workflow for biomarker discovery involving this compound would include:

Sample Collection and Preparation: Obtaining biological samples (e.g., plasma, urine) and preparing them for analysis.

Analytical Measurement: Using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) to detect and quantify a wide range of metabolites, including this compound.

Data Analysis: Employing statistical and bioinformatic tools to identify metabolites that are significantly altered between different groups (e.g., healthy vs. diseased).

Biomarker Validation: Validating the potential biomarkers in larger cohorts.

Through such studies, this compound could be identified as part of a metabolic signature associated with a particular disease or in response to a specific treatment.

Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) that are produced by an organism under specific conditions. Transcriptomic analysis provides insights into which genes are actively being expressed and at what levels, offering a powerful way to understand the cellular response to various stimuli, including exposure to a compound like this compound.

By treating cells or organisms with this compound and then performing transcriptomic analysis (e.g., using RNA sequencing), researchers can identify genes whose expression is significantly up- or down-regulated. This can reveal the biological pathways and cellular processes that are affected by the compound.

For example, a study on the effects of different xanthine alkaloids on tea plants utilized transcriptomic analysis to show that these compounds could lead to feedback inhibition of genes involved in caffeine biosynthesis. frontiersin.org Similarly, exposing human cells to this compound could reveal changes in the expression of genes related to drug metabolism, inflammation, cell signaling, or other relevant pathways. nih.gov This information is crucial for understanding the compound's mechanism of action and its potential therapeutic or toxic effects.

Table 3: Potential Gene Categories Affected by Xanthine Derivatives as Revealed by Transcriptomic Analysis
Gene CategoryPotential Effect of this compoundBiological Implication
Cytochrome P450 EnzymesUpregulation or downregulation of specific CYP genes.Alterations in the metabolism of this compound and other xenobiotics.
Inflammatory CytokinesModulation of gene expression for cytokines like TNF-α, IL-1β, and IL-6.Potential anti-inflammatory or pro-inflammatory effects.
Cell Cycle RegulatorsChanges in the expression of genes that control cell proliferation and apoptosis.Potential effects on cell growth and cancer development. nih.gov
Adenosine ReceptorsAlterations in the expression of adenosine receptor subtypes.Modulation of downstream signaling pathways.

Chemical-Protein Interaction Network Mapping

The elucidation of a chemical-protein interaction network is fundamental to understanding the pharmacological and toxicological profile of a compound. For this compound, mapping its interactome involves a multi-faceted approach that integrates computational predictions with experimental validation. This process aims to identify direct protein targets and understand the broader biological pathways modulated by the compound.

Computational Approaches to Predict Protein Interactions

Computational methods provide the initial framework for a chemical-protein interaction network by predicting potential protein targets. These in silico techniques leverage the structural features of this compound to identify proteins with which it is likely to bind.

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a protein target to form a stable complex. By simulating the binding process, molecular docking can estimate the binding affinity and identify key interacting amino acid residues. For instance, studies on other methylxanthines have successfully used molecular docking to predict interactions with enzymes like acetylcholinesterase and β-secretase (BACE-1), as well as viral proteins such as the main protease of SARS-CoV-2. nih.govnih.govbenthamdirect.com A similar approach for this compound would involve docking it against a library of known protein structures to generate a preliminary list of potential targets. The binding energies calculated from these simulations, often expressed in kcal/mol, provide a quantitative measure to rank potential interactions. nih.gov

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This pharmacophore model can then be used to screen large databases of protein structures to find targets that have complementary binding sites.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed by correlating the chemical structures of a series of compounds with their known biological activities. While not directly mapping interactions, QSAR can help in predicting the biological effects of this compound based on the activities of structurally similar methylxanthines, thereby suggesting potential protein targets or pathways.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the stability of the predicted this compound-protein complexes over time. nih.govresearchgate.net These simulations provide insights into the dynamic behavior of the interaction and can help refine the binding mode and affinity predictions.

The table below summarizes the key computational techniques that can be applied to map the protein interactions of this compound.

Computational Technique Principle Application for this compound Key Outputs
Molecular DockingPredicts the binding orientation and affinity of a ligand to a protein.Screening of protein databases to identify potential binding partners.Binding energy (kcal/mol), binding pose, interacting residues.
Pharmacophore ModelingIdentifies the essential 3D features of a molecule for biological activity.Virtual screening of protein databases to find complementary binding sites.A 3D model of essential chemical features, list of potential protein hits.
QSARCorrelates chemical structure with biological activity.Predicting biological effects and suggesting potential protein families to investigate.Predictive models of activity, identification of key structural features.
Molecular DynamicsSimulates the movement of atoms and molecules over time.Assessing the stability of predicted ligand-protein complexes.Trajectories of atomic positions, conformational changes, refined binding free energies.

Experimental Methodologies for Interaction Mapping

Experimental validation is crucial to confirm the predictions made by computational models and to discover novel interactions. A range of in vitro and cell-based assays can be utilized to map the chemical-protein interaction network of this compound.

Chemoproteomics: This powerful set of techniques is used to identify protein-small molecule interactions on a proteome-wide scale. wikipedia.org Chemoproteomics can be broadly categorized into probe-based and probe-free methods. azolifesciences.com

Probe-based methods involve synthesizing a modified version of this compound that incorporates a reactive group or a tag. This probe is then used to capture its interacting proteins from a cell lysate or in living cells, which are subsequently identified by mass spectrometry. azolifesciences.comnih.gov

Probe-free methods , such as thermal proteome profiling (TPP), rely on the principle that protein-ligand binding alters the thermal stability of the protein. azolifesciences.com Changes in protein stability across the proteome in the presence of this compound can be monitored to identify its targets.

Biophysical Assays: A variety of biophysical techniques can be employed to characterize the binding affinity and kinetics of the interaction between this compound and a purified protein target. nih.gov

Biophysical Assay Principle Information Obtained
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding. nih.govwikipedia.orgBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov
Surface Plasmon Resonance (SPR)Detects changes in the refractive index at a sensor surface as molecules bind. nih.govBinding affinity (Kd), association (kon) and dissociation (koff) rate constants. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyMonitors changes in the chemical environment of atomic nuclei upon ligand binding. creative-biostructure.comBinding site mapping, structural changes in the protein and ligand.
Thermal Shift Assay (TSA)Measures the change in the melting temperature of a protein upon ligand binding. researchgate.netConfirmation of binding and relative affinity.

Cell-Based Assays: To understand the functional consequences of the identified interactions, cell-based assays are essential. For instance, if computational and biophysical methods suggest that this compound binds to a specific receptor or enzyme, downstream signaling pathways or enzyme activity can be measured in cultured cells treated with the compound.

The integration of these computational and experimental approaches provides a comprehensive strategy for mapping the chemical-protein interaction network of this compound. This network is not a static map but a dynamic representation of the compound's interactions within a biological system, offering valuable insights into its mechanism of action.

Prospective Research Avenues and Translational Implications for 3 Hydroxy 8 Methylxanthine

Rational Design of Novel Xanthine (B1682287) Derivatives with Targeted Efficacy

The rational design of novel derivatives based on the 3-Hydroxy-8-methylxanthine scaffold represents a significant opportunity for developing compounds with enhanced potency and selectivity for specific biological targets. The therapeutic actions of xanthines are modulated by substitutions at various positions on the purine (B94841) ring, primarily the N1, N3, N7, and C8 positions. nih.govsemanticscholar.org

Structure-activity relationship (SAR) studies have established key principles for modifying xanthine derivatives to target specific receptors or enzymes. semanticscholar.org For instance, substitutions at the C8 position have been shown to increase adenosine (B11128) antagonism and selectivity towards A1 receptors. nih.govsemanticscholar.orgnih.govnih.gov This suggests that modifying the 8-methyl group of this compound could be a fruitful strategy for creating potent and selective adenosine receptor antagonists. Furthermore, substitutions at the N1 and N3 positions are known to influence adenosine receptor affinity and bronchodilator effects, respectively. nih.govsemanticscholar.org

The design process can leverage computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking, to predict the binding affinity of novel derivatives to target proteins. nih.gov This in silico approach can guide the synthesis of compounds with a higher probability of desired biological activity, such as inhibiting tryptophan hydroxylase or targeting specific adenosine receptor subtypes. nih.govmdpi.com By systematically altering the substituents on the this compound core, researchers can fine-tune the pharmacological profile to achieve targeted efficacy for conditions ranging from neurodegenerative diseases to inflammatory disorders. nih.govresearchgate.net

Position of SubstitutionGeneral Effect on Bioactivity
N1 Substitution is important for high affinity and selectivity towards adenosine receptors. nih.govsemanticscholar.org
N3 Substitution can increase the bronchodilator effect. nih.govsemanticscholar.org
N7 Substitution generally decreases both adenosine receptor antagonism and bronchodilator potency. nih.govsemanticscholar.org
C8 Substitution often increases adenosine antagonism and can enhance selectivity for A1 receptors. nih.govsemanticscholar.org
N9 Substitution typically results in decreased affinity for adenosine receptors. nih.gov

Biotechnological and Metabolic Engineering Approaches for Enhanced Production and Modification

Current chemical synthesis methods for producing specific methylxanthines can be complex, expensive, and environmentally unfriendly. nih.govresearchgate.netuiowa.edu Biotechnological and metabolic engineering approaches offer a promising alternative for the sustainable and efficient production of this compound and its derivatives. nih.govresearchgate.net

Microbial platforms, particularly engineered strains of Escherichia coli, have been successfully developed to produce various methylxanthines. researchgate.netuiowa.edu These systems utilize a set of bacterial N-demethylase enzymes (NdmA, NdmB, NdmC) and an essential reductase (NdmD) originally found in Pseudomonas putida. nih.govnih.govbiorxiv.org These enzymes selectively remove methyl groups from the N1, N3, and N7 positions of a precursor molecule like caffeine (B1668208) or theophylline (B1681296). nih.govasm.org

For example, 3-methylxanthine (B41622) has been successfully produced from theophylline using E. coli strains engineered to express the ndmA and ndmD genes. nih.gov The NdmA enzyme, primarily an N1-demethylase, is responsible for this conversion. nih.govresearchgate.net Similarly, 7-methylxanthine (B127787) can be produced from theobromine (B1682246) using strains expressing ndmB and ndmD. researchgate.netuobaghdad.edu.iq By selecting and combining specific N-demethylase genes, and potentially modifying them through protein engineering, it is possible to create biocatalysts tailored for the high-yield production of specific monomethylxanthines. biorxiv.orgresearchgate.net Mixed-culture systems have also been employed, using different "specialist" strains to carry out sequential demethylation steps, for instance, converting caffeine to 7-methylxanthine. nih.gov These biocatalytic processes operate under mild, ambient conditions and can be scaled up, representing a viable and environmentally friendly manufacturing platform for high-value compounds like this compound. nih.govresearchgate.netnih.gov

Engineered OrganismKey Enzymes/GenesSubstrateMajor Product(s)
E. coliNdmA, NdmDTheophylline3-Methylxanthine nih.govresearchgate.net
E. coliNdmA, NdmDCaffeineTheobromine
E. coliNdmB, NdmDTheobromine7-Methylxanthine researchgate.netuobaghdad.edu.iq
E. coli (Mixed Culture)NdmA/NdmD + NdmB/NdmDCaffeine7-Methylxanthine nih.gov

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-8-methylxanthine, and how are reaction conditions optimized?

The synthesis typically involves modifying 8-chloromethylxanthine precursors via nucleophilic substitution with hydrazine hydrate in aqueous dioxane under reflux . Key parameters include solvent choice (e.g., dioxane for solubility), temperature control (80–100°C), and stoichiometric ratios of hydrazine to precursor. Reaction progress is monitored via TLC, and yields are optimized by adjusting pH (e.g., glacial acetic acid catalysis in aldehyde/ketone condensations) .

Q. How are structural and purity characteristics of this compound derivatives validated?

Structural confirmation relies on 1H NMR spectroscopy (e.g., singlet signals for NH groups at ~9.83 ppm and aromatic protons at 6.42–7.08 ppm) and elemental analysis (C, H, N content within ±0.3% of theoretical values) . Purity is assessed via melting point determination (capillary method) and chromatographic techniques (HPLC or TLC with UV detection) .

Q. What experimental protocols ensure safe handling of hydrazine derivatives during synthesis?

Hydrazine hydrate requires strict safety measures: use of fume hoods, impermeable gloves (e.g., nitrile), and sealed goggles to prevent exposure. Reactions involving volatile byproducts (e.g., HCl) necessitate neutralization traps. Post-synthesis waste is treated with oxidizing agents (e.g., hypochlorite) to degrade residual hydrazine .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) in this compound derivatives be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from tautomerism or solvent interactions. Solutions include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Deuterated solvent screening (DMSO-d6 vs. CDCl3) to assess hydrogen bonding effects.
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives in metabolic syndrome research?

Preclinical studies employ:

  • In vitro assays : Adenosine receptor binding affinity (radioligand displacement) and enzyme inhibition (e.g., xanthine oxidase via UV-spectrophotometry).
  • In vivo models : High-fat-diet-induced obesity in rodents, with endpoints including glucose tolerance tests and lipid profiling .

Q. How can computational modeling predict the physicochemical properties of novel this compound analogs?

QSAR models correlate substituent effects (e.g., electron-withdrawing groups at R1/R2) with solubility and logP values. DFT calculations optimize hydrazine-carbonylic group conformations to predict reactivity in nucleophilic additions .

Q. What strategies address low yields in multi-step syntheses of 8-substituted xanthines?

Common pitfalls include:

  • Intermediate instability : 8-Chloromethylxanthines degrade under prolonged heating; use low-temperature reflux (<80°C) and inert atmospheres.
  • Byproduct formation : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) before proceeding to hydrazine substitution .

Methodological Considerations

Q. How are hydrazine-mediated condensation reactions with carbonyl compounds optimized for regioselectivity?

Regioselectivity in forming 8-ylidenhydrazinemethylxanthines depends on:

  • Catalyst choice : Acetic acid (50%) enhances aldehyde reactivity over ketones.
  • Steric effects : Bulky substituents (e.g., benzyl at R3) favor anti addition, confirmed by NOESY NMR .

Q. What analytical techniques validate batch-to-batch consistency in industrial-scale xanthine synthesis?

  • HPLC-DAD : Quantifies purity (>98%) using a C18 column (methanol/water gradient).
  • Karl Fischer titration : Monitors residual moisture (<0.1% w/w).
  • XRD : Ensures polymorphic consistency .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity across studies?

Variations may stem from:

  • Assay conditions : Buffer composition (e.g., Tris vs. phosphate) affects adenosine receptor binding.
  • Cell line specificity : HEK293 vs. CHO cells exhibit differing receptor expression levels.
    Standardize protocols using positive controls (e.g., theophylline for adenosine A1/A2 antagonism) and report IC50 values with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.